7-Fluoro vs Other Fluoroindazoles for Kinase Potency
In a class-level analysis of 7-fluoroindazole-based Factor Xa inhibitors, the specific 7-fluoro substitution is essential for achieving high potency and selectivity. The presence of a fluorine atom at the 7-position of the indazole core contributes to a favorable binding mode within the enzyme active site [1]. While this study evaluates more complex 7-fluoroindazole derivatives (e.g., 1-(4-methoxyphenyl)-7-fluoroindazole-3-carboxamides) rather than the simple ethanamine compound, it establishes that the 7-fluoroindazolyl moiety is a key pharmacophoric element. Comparatively, shifting the fluorine to alternative positions (e.g., 5-fluoro or 6-fluoro) or removing it entirely in this series results in a loss of factor Xa inhibitory activity [2].
| Evidence Dimension | Potency (Factor Xa Inhibition, Ki) |
|---|---|
| Target Compound Data | Contains the 7-fluoroindazolyl moiety, which is a critical component for high potency in the studied series. |
| Comparator Or Baseline | Analogous compounds lacking the 7-fluoro substitution or bearing fluorine at other ring positions (e.g., 5-fluoro, 6-fluoro). |
| Quantified Difference | Not quantified for the exact target compound; however, the 7-fluoro moiety is described as a key determinant for potent inhibition (Ki values for optimized leads in this series are in the low nanomolar range) [1]. |
| Conditions | In vitro enzymatic assay against human Factor Xa. |
Why This Matters
This class-level data signals that the 7-fluoroindazole core is a privileged scaffold for kinase inhibition, justifying its procurement for projects targeting this enzyme family, whereas other regioisomers may be inactive.
- [1] Lee, Y. K., Parks, D. J., Lu, T., Thieu, T. V., Markotan, T., Pan, W., ... & Abad, M. C. (2008). 7-Fluoroindazoles as potent and selective inhibitors of factor Xa. Journal of Medicinal Chemistry, 51(2), 282-297. View Source
- [2] Semantic Scholar. 7-fluoroindazoles as potent and selective inhibitors of factor Xa. Accessed 2026. View Source
